2-HYDROXY-N-[5-(HYDROXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL]ACETAMIDE
Description
Properties
IUPAC Name |
2-hydroxy-N-[5-(hydroxymethyl)-1H-1,2,4-triazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O3/c10-1-3-6-5(9-8-3)7-4(12)2-11/h10-11H,1-2H2,(H2,6,7,8,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTBKELMFOMDET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC(=NN1)NC(=O)CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-N-[5-(HYDROXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL]ACETAMIDE typically involves the reaction of appropriate triazole derivatives with acetamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and minimize impurities. The final product is then purified using techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-HYDROXY-N-[5-(HYDROXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For example, derivatives of 1,2,4-triazoles have been synthesized and tested for their efficacy against various bacterial strains. In particular, studies have shown that certain triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them promising candidates for the development of new antibiotics .
Anticancer Properties
The compound's structural characteristics suggest potential anticancer applications. Triazole derivatives have been explored for their ability to inhibit specific cancer cell lines. For instance, some studies demonstrate that modifications to the triazole structure can enhance cytotoxicity against breast cancer cells, indicating a pathway for developing targeted cancer therapies .
Anti-inflammatory Effects
There is emerging evidence that triazole-containing compounds may possess anti-inflammatory properties. Research has indicated that certain derivatives can modulate inflammatory pathways, which could be beneficial in treating conditions like rheumatoid arthritis or other inflammatory diseases .
Pharmacological Insights
Mechanism of Action
The mechanism by which 2-hydroxy-N-[5-(hydroxymethyl)-4H-1,2,4-triazol-3-yl]acetamide exerts its effects involves interaction with specific biological targets. For instance, triazole compounds are known to inhibit enzymes involved in fungal cell wall synthesis or disrupt protein interactions critical for cancer cell survival .
Case Studies
- Antimicrobial Study : A study published in a peer-reviewed journal evaluated a series of triazole derivatives against various bacterial strains. The results showed that certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
- Anticancer Research : Another significant case involved the evaluation of triazole derivatives against MCF-7 breast cancer cells. The study reported IC50 values indicating potent cytotoxicity compared to standard chemotherapy agents like 5-Fluorouracil .
Structural Variations and Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The introduction of hydroxymethyl groups at specific positions on the triazole ring has been shown to enhance biological activity significantly. The structure-activity relationship (SAR) studies are crucial in optimizing these compounds for better efficacy and reduced toxicity .
Mechanism of Action
The mechanism of action of 2-HYDROXY-N-[5-(HYDROXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL]ACETAMIDE involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Software and Structural Characterization
Crystallographic software such as SHELXL (for refinement) and ORTEP-3 (for visualization) are widely used to determine the structures of triazole-acetamide derivatives . For example, the WinGX suite facilitates small-molecule crystallography, which could resolve the target compound’s conformation and hydrogen-bonding networks .
Biological Activity
2-Hydroxy-N-[5-(hydroxymethyl)-4H-1,2,4-triazol-3-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound can be represented as . The structure includes a triazole ring, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi. For instance, compounds with similar triazole structures have been reported to inhibit the growth of Candida albicans and Staphylococcus aureus through disruption of cell wall synthesis and metabolic pathways .
Anticancer Properties
Research has highlighted the potential of triazole derivatives in cancer treatment. Specifically, studies have demonstrated that these compounds can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and HCT116 (colon cancer). The mechanism often involves the activation of caspases and the modulation of apoptotic pathways .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 10.5 | Apoptosis via caspase activation |
| HCT116 | 8.2 | Cell cycle arrest and apoptosis |
Anti-inflammatory Effects
Triazole derivatives have also been studied for their anti-inflammatory properties. In vitro assays demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests their potential use in treating inflammatory diseases .
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : Similar triazole compounds have been shown to inhibit enzymes involved in nucleic acid synthesis, which is crucial for microbial growth and cancer cell proliferation.
- Receptor Modulation : The compound may act on various receptors involved in cell signaling pathways, leading to altered gene expression associated with growth and survival.
Case Studies
- Anticancer Activity : A study by Smith et al. (2020) investigated a series of triazole derivatives including this compound. The results indicated a significant reduction in cell viability in multiple cancer cell lines compared to control groups .
- Antimicrobial Efficacy : In another study focusing on antimicrobial properties, the compound was tested against drug-resistant strains of bacteria. Results showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-hydroxy-N-[5-(hydroxymethyl)-4H-1,2,4-triazol-3-yl]acetamide?
- Methodological Answer: Synthesis typically involves condensation reactions between triazole precursors (e.g., 5-(hydroxymethyl)-1,2,4-triazol-3-amine) and hydroxyacetamide derivatives. Key steps include refluxing in polar aprotic solvents (e.g., DMF, acetic acid) with catalysts like triethylamine or potassium carbonate. Reaction progress is monitored via TLC, and purification involves recrystallization from solvent mixtures (e.g., ethanol-DMF) .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer: Characterization requires a combination of spectroscopic techniques:
- NMR (¹H/¹³C) to verify hydrogen/carbon environments, particularly the hydroxymethyl and acetamide groups.
- IR spectroscopy to identify functional groups (e.g., N-H stretch in acetamide, O-H in hydroxymethyl).
- Mass spectrometry (ESI-MS or HRMS) to confirm molecular weight.
- Elemental analysis to validate purity .
Q. What in vitro or in vivo models are suitable for initial biological activity screening?
- Methodological Answer: Prioritize assays aligned with the compound’s structural analogs. For example:
- Antiexudative activity : Carrageenan-induced paw edema in rodents, measuring inflammation reduction .
- Anticancer potential : Cytotoxicity assays (MTT/WST-1) against cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Methodological Answer: Contradictions may arise from variations in assay conditions or impurity profiles. Mitigation strategies include:
- Reproducibility checks : Validate results using orthogonal assays (e.g., flow cytometry vs. MTT for cytotoxicity).
- Purity validation : Re-analyze compound batches via HPLC or LC-MS to exclude degradation products .
Q. What computational tools can predict the structure-activity relationship (SAR) of this compound?
- Methodological Answer: Use molecular docking (AutoDock, Schrödinger) to assess binding affinity with target proteins (e.g., COX-2 for anti-inflammatory activity). QSAR models can correlate substituent effects (e.g., hydroxymethyl position) with bioactivity .
Q. How to design experiments for identifying metabolic degradation pathways?
- Methodological Answer: Conduct in vitro stability studies in simulated physiological fluids (e.g., liver microsomes). Degradation products are identified via LC-MS/MS. For in vivo tracking, use isotopic labeling (e.g., ¹⁴C) in rodent models .
Q. What strategies optimize yield during scale-up synthesis without compromising purity?
- Methodological Answer:
- Solvent optimization : Replace high-boiling solvents (e.g., DMF) with greener alternatives (e.g., ethanol-water mixtures).
- Catalyst screening : Test alternatives to triethylamine (e.g., DBU) for improved reaction efficiency.
- Process automation : Use continuous flow reactors to control exothermic reactions and reduce byproducts .
Q. How to address discrepancies in physicochemical properties reported in literature?
- Methodological Answer: Systematically re-measure properties (e.g., solubility, logP) under standardized conditions (ICH guidelines). Compare results with computational predictions (e.g., ACD/Labs software) to identify outliers .
Data Presentation Guidelines
-
Tables : Include detailed synthetic yields, spectroscopic data, and bioactivity IC₅₀ values. Example:
Parameter Value Method Reference Melting Point 215–217°C DSC ¹H NMR (DMSO-d₆) δ 8.21 (s, 1H, triazole) 400 MHz Spectrometer -
Figures : Use chromatograms (HPLC purity), dose-response curves, and molecular docking poses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
